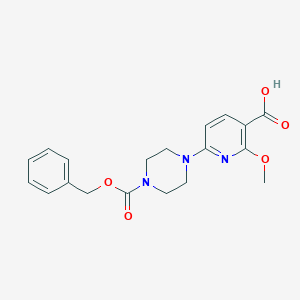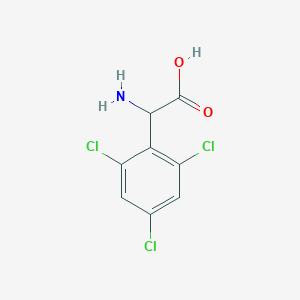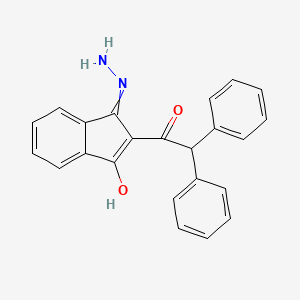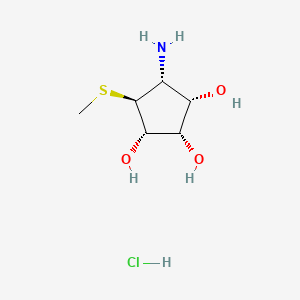
(1S,2S,3S,4R,5S)-4-amino-5-methylsulfanylcyclopentane-1,2,3-triol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S,3S,4R,5S)-4-amino-5-methylsulfanylcyclopentane-1,2,3-triol;hydrochloride is a complex organic compound with a unique structure that includes an amino group, a methylsulfanyl group, and three hydroxyl groups attached to a cyclopentane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3S,4R,5S)-4-amino-5-methylsulfanylcyclopentane-1,2,3-triol;hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Cyclopentane Ring: This can be achieved through cyclization reactions involving suitable starting materials.
Introduction of Functional Groups: The amino, methylsulfanyl, and hydroxyl groups are introduced through various chemical reactions such as nucleophilic substitution, oxidation, and reduction.
Purification and Isolation: The final product is purified using techniques like recrystallization or chromatography to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and efficient purification processes.
化学反应分析
Types of Reactions
(1S,2S,3S,4R,5S)-4-amino-5-methylsulfanylcyclopentane-1,2,3-triol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The amino group can be reduced to form different derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like acyl chlorides or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the hydroxyl groups can yield esters or ethers.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biology, (1S,2S,3S,4R,5S)-4-amino-5-methylsulfanylcyclopentane-1,2,3-triol;hydrochloride is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biochemical pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in treating various diseases or conditions, depending on its mechanism of action and biological activity.
Industry
In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, or other high-value products.
作用机制
The mechanism of action of (1S,2S,3S,4R,5S)-4-amino-5-methylsulfanylcyclopentane-1,2,3-triol;hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups may participate in hydrogen bonding or other interactions with biological molecules, while the methylsulfanyl group may influence the compound’s overall reactivity and stability.
相似化合物的比较
Similar Compounds
(1S,2S,3S,5R)-(+)-Isopinocampheylamine: A primary bicyclic amine with similar structural features.
Mupirocin lithium: Another compound with a complex structure and multiple functional groups.
Uniqueness
What sets (1S,2S,3S,4R,5S)-4-amino-5-methylsulfanylcyclopentane-1,2,3-triol;hydrochloride apart is its specific combination of functional groups and stereochemistry, which may confer unique biological activities and chemical reactivity.
属性
分子式 |
C6H14ClNO3S |
|---|---|
分子量 |
215.70 g/mol |
IUPAC 名称 |
(1S,2S,3S,4R,5S)-4-amino-5-methylsulfanylcyclopentane-1,2,3-triol;hydrochloride |
InChI |
InChI=1S/C6H13NO3S.ClH/c1-11-6-2(7)3(8)4(9)5(6)10;/h2-6,8-10H,7H2,1H3;1H/t2-,3+,4+,5+,6+;/m1./s1 |
InChI 键 |
LKUFVTJLAWOCSN-DKTZHBERSA-N |
手性 SMILES |
CS[C@H]1[C@@H]([C@@H]([C@@H]([C@@H]1O)O)O)N.Cl |
规范 SMILES |
CSC1C(C(C(C1O)O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


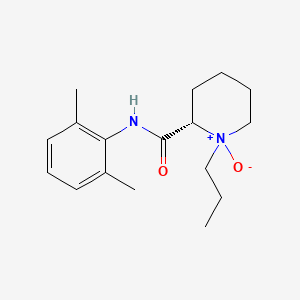
![(9S,10R,13S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13438139.png)
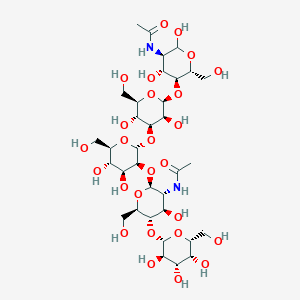

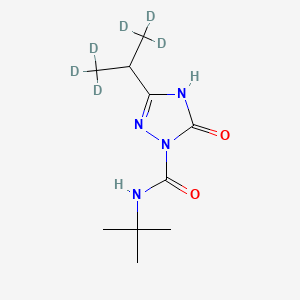
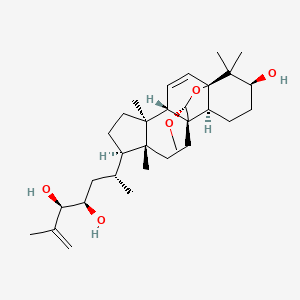
![2-[4-[2-(1,1-dioxo-3,6-dihydro-2H-1,2,4,6-thiatriazin-5-yl)ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine](/img/structure/B13438166.png)
![N-[1-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B13438172.png)
![Methyl 5-Chloro-2-[(4-ethoxy-4-oxobutyl)amino]benzoate](/img/structure/B13438175.png)
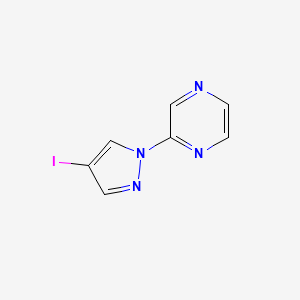
![(3S)-2,3-Dihydro-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-4H-1-benzopyran-4-one](/img/structure/B13438179.png)
